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Compound of Interest

Compound Name: 1-Fluoro-1,1-dinitroethane

Cat. No.: B079003

A Comprehensive Technical Guide to 1-Fluoro-
1,1-dinitroethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Fluoro-1,1-dinitroethane is a high-energy material with potential applications in various
fields, including as an energetic plasticizer and in the synthesis of novel compounds. Its
molecular structure, characterized by the presence of a fluorine atom and two nitro groups
attached to the same carbon atom, imparts unique chemical and physical properties. This
technical guide provides a comprehensive overview of the molecular structure, synthesis, and
analytical characterization of 1-Fluoro-1,1-dinitroethane. Detailed experimental protocols,
predicted spectroscopic data, and computational analysis methodologies are presented to
facilitate further research and development.

Molecular Structure and Properties

1-Fluoro-1,1-dinitroethane (C2HsFN204) possesses a unique geminal dinitrofluoroethyl
moiety. The strong electron-withdrawing nature of the two nitro groups and the fluorine atom
significantly influences the molecule's polarity, reactivity, and thermal stability.

Structural Details
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The central carbon atom is sp2 hybridized and bonded to a methyl group, a fluorine atom, and
two nitro groups. The presence of these functional groups leads to a highly polarized C-F bond
and C-N bonds.

Physicochemical Properties

Quantitative data for 1-Fluoro-1,1-dinitroethane is not readily available in the public domain.
However, based on its structure and data from analogous compounds, the following properties
can be predicted.

Property Predicted Value/lnformation
Molecular Formula C2H3FN204
Molecular Weight 138.05 g/mol
Expected to be a colorless to pale yellow liquid
Appearance . .
or low-melting solid.
) Predicted to be higher than water, likely in the
Density
range of 1.4 - 1.6 g/cms3.
Expected to be relatively high due to its polarity
Boiling Point and molecular weight, but may decompose
upon heating.
Likely soluble in polar organic solvents such as
Solubility acetone, acetonitrile, and DMF. Sparingly
soluble in water and nonpolar solvents.
CAS Number 13214-58-9

Synthesis of 1-Fluoro-1,1-dinitroethane

A plausible synthetic route to 1-Fluoro-1,1-dinitroethane involves the direct fluorination of its
precursor, 1,1-dinitroethane.

Proposed Synthesis Pathway

The synthesis can be envisioned as a two-step process starting from nitroethane.
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Caption: Proposed synthesis of 1-Fluoro-1,1-dinitroethane.

Experimental Protocol: Synthesis of 1,1-Dinitroethane
(Precursor)

Materials:

e Nitroethane

e Sodium nitrite

o Potassium ferricyanide
e Sodium hydroxide

o Diethyl ether

e Hydrochloric acid
Procedure:

e Prepare a solution of sodium nitroethanate by treating nitroethane with a stoichiometric
amount of aqueous sodium hydroxide.

e To this solution, add a solution of sodium nitrite.

e Slowly add a solution of potassium ferricyanide to the reaction mixture with vigorous stirring
while maintaining the temperature below 10 °C.

 After the addition is complete, continue stirring for 1-2 hours.

 Acidify the reaction mixture with dilute hydrochloric acid.
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» Extract the product, 1,1-dinitroethane, with diethyl ether.

e Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and
concentrate under reduced pressure to obtain the crude product.

 Purify the crude product by vacuum distillation or chromatography.

Experimental Protocol: Fluorination of 1,1-Dinitroethane

Materials:

1,1-Dinitroethane

Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane
bis(tetrafluoroborate))

Acetonitrile (anhydrous)

Inert gas (Argon or Nitrogen)

Procedure:

In a flame-dried flask under an inert atmosphere, dissolve 1,1-dinitroethane in anhydrous
acetonitrile.

e Add Selectfluor™ to the solution in a portion-wise manner with stirring. The reaction is
typically exothermic and may require cooling to maintain a controlled temperature (e.g., 0-25
°C).

» Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography
(GC).

e Upon completion, quench the reaction by adding water.
o Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

o Wash the combined organic layers with water and brine, dry over anhydrous magnesium
sulfate, and remove the solvent under reduced pressure.
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 Purify the resulting 1-Fluoro-1,1-dinitroethane by column chromatography on silica gel.

Analytical Characterization

Due to the lack of publicly available experimental spectra, the following sections provide
predicted spectroscopic data based on the molecular structure of 1-Fluoro-1,1-dinitroethane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
IH NMR:

e Aguartet in the region of 2.0-2.5 ppm, corresponding to the methyl protons (CHs), coupled to
the fluorine atom.

19F NMR:

e Aquartet in the region of -120 to -150 ppm, corresponding to the single fluorine atom,
coupled to the methyl protons.

13C NMR:
e A quartet for the methyl carbon (CHs) around 15-25 ppm.

o Adoublet for the quaternary carbon (C-F) significantly downfield, likely in the range of 110-
130 ppm, due to the deshielding effects of the fluorine and two nitro groups.

Infrared (IR) Spectroscopy

Wavenumber (cm~—?) Assignment

~2950-3000 C-H stretching (methyl group)
~1580-1600 Asymmetric N-O stretching (nitro group)
~1350-1370 Symmetric N-O stretching (nitro group)
~1050-1150 C-F stretching

~850-880 C-N stretching
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Mass Spectrometry (MS)

The electron ionization (El) mass spectrum is expected to show a molecular ion peak (M*) at
m/z 138. However, due to the energetic nature of the molecule, this peak might be weak or
absent. Key fragmentation patterns would likely involve the loss of nitro groups (NO2) and the
fluorine atom.

Predicted Fragmentation:
e m/z92[M - NO2]*
e m/z 46 [NO2]*

« m/z 30 [NOJ*

Computational Analysis Workflow

Computational chemistry can provide valuable insights into the molecular properties of 1-
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Fluoro-1,1-dinitroethane.
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Caption: Workflow for computational analysis of the molecule.
Methodology:

o Geometry Optimization: The 3D structure of 1-Fluoro-1,1-dinitroethane can be optimized
using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-
311++G(d,p)).

o Frequency Analysis: Vibrational frequencies can be calculated at the same level of theory to
confirm the optimized structure as a true minimum and to predict the IR spectrum.

 NMR Prediction: H, 13C, and *°F NMR chemical shifts can be calculated using the Gauge-
Independent Atomic Orbital (GIAO) method.

e Thermochemical Properties: Important thermodynamic parameters such as enthalpy of
formation and Gibbs free energy can be computed.

Safety and Handling

1-Fluoro-1,1-dinitroethane is expected to be an energetic material and should be handled
with extreme caution. It is likely to be sensitive to shock, friction, and heat. All manipulations
should be carried out in a well-ventilated fume hood, using appropriate personal protective
equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This technical guide provides a foundational understanding of 1-Fluoro-1,1-dinitroethane for
the scientific community. While experimental data is limited, the presented synthesis protocols,
predicted analytical data, and computational workflows offer a solid starting point for
researchers interested in this high-energy molecule. Further experimental validation is crucial
to fully elucidate its properties and potential applications.

« To cite this document: BenchChem. [Molecular structure and analysis of 1-Fluoro-1,1-
dinitroethane]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b079003#molecular-structure-and-analysis-of-1-fluoro-
1-1-dinitroethane]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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